Leucopelargonidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-diabetic effects

Studies suggest that leucopelargonidin might possess anti-diabetic properties. A study investigating a glycoside of leucopelargonidin isolated from the bark of Ficus bengalensis reported significant hypoglycemic (blood sugar lowering), hypolipidemic (lowering blood fat), and serum insulin-raising effects in moderately diabetic rats []. These effects were comparable to the effects of a minimal dose of glibenclamide, a common anti-diabetic drug, but with the added benefit of increased fecal excretion of sterols and bile acids, potentially contributing to cholesterol control [].

Anti-cancer activity

Leucopelargonidin has shown potential anti-cancer activity in laboratory studies. Research suggests that it might inhibit the growth and proliferation of certain cancer cells, including those associated with cervical cancer []. However, further research is necessary to determine its efficacy and safety in humans.

Other potential applications

Leucopelargonidin is also being investigated for its potential applications in other areas, such as:

- Antioxidant activity: Leucopelargonidin, like other flavonoids, exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

- Anti-inflammatory activity: Studies suggest that leucopelargonidin might possess anti-inflammatory properties, potentially beneficial for conditions like arthritis and inflammatory bowel disease [].

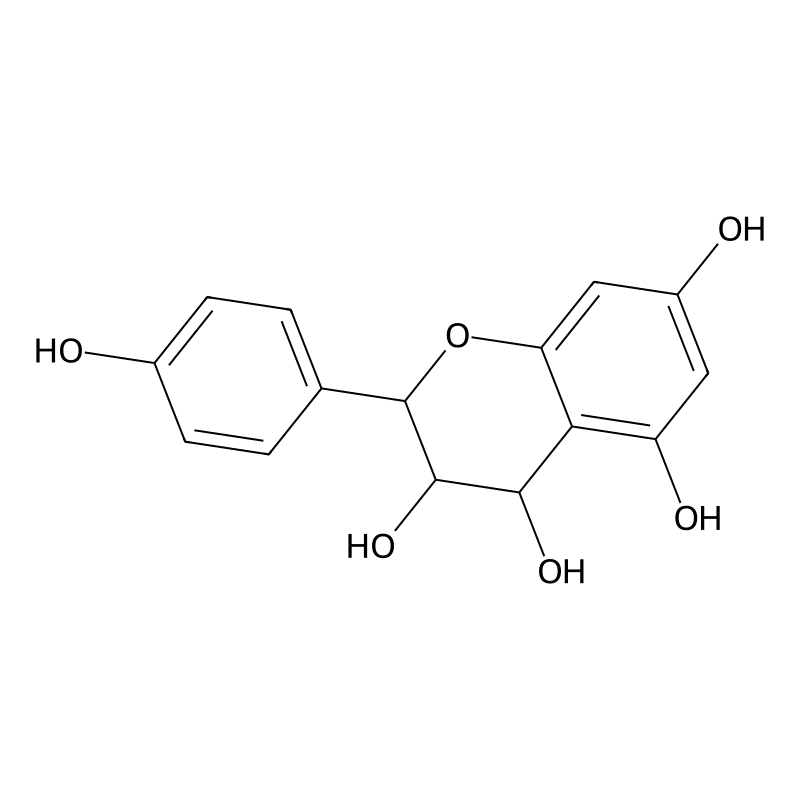

Leucopelargonidin is a colorless flavonoid compound with the chemical formula C15H14O6. It is classified as a leucoanthocyanidin, which are colorless precursors to anthocyanins, known for their role in plant pigmentation. Leucopelargonidin is found in various plant species, including Albizia lebbeck and Punica granatum, and plays a significant role in the biosynthesis of anthocyanins, which are responsible for the red, blue, and purple colors in many fruits and flowers .

Leucopelargonidin can undergo several chemical transformations:

- Conversion to Anthocyanidins: It can be oxidized to form pelargonidin, an anthocyanidin, through enzymatic reactions that involve the addition of oxygen and the removal of hydrogen .

- Electrophilic and Nucleophilic Reactions: The compound exhibits reactivity in both electrophilic and nucleophilic reactions due to its hydroxyl groups. Studies indicate that leucopelargonidin has specific bond critical points that influence its reactivity compared to other flavonoids .

- Glycosylation: Leucopelargonidin can participate in glycosylation reactions, where sugar molecules are attached to it, enhancing its solubility and biological activity .

Leucopelargonidin has shown various biological activities:

- Anticancer Properties: Research indicates that leucopelargonidin exhibits anticancer effects against cervical cancer cells, suggesting potential therapeutic applications .

- Antiviral Activity: It has been associated with antiviral properties, particularly against SARS-CoV-2, where it interacts with viral proteases, impairing their enzymatic functions .

- Insulin Secretion Stimulation: Similar compounds like pelargonidin have been shown to stimulate insulin secretion from pancreatic β-cells, indicating potential roles in metabolic health .

Leucopelargonidin can be synthesized through several methods:

- Biosynthetic Pathways: In plants, leucopelargonidin is produced via the flavonoid biosynthetic pathway, starting from phenylalanine and leading to the formation of dihydroflavonols before converting into leucoanthocyanidins .

- Chemical Synthesis: Laboratory synthesis may involve starting materials such as flavanones or other flavonoids subjected to specific

Leucopelargonidin has several applications:

- Food Industry: Its role as a precursor in the production of anthocyanins makes it valuable for coloring agents in food products.

- Pharmaceuticals: Due to its biological activities, it is being explored for use in dietary supplements and as a potential therapeutic agent against certain diseases.

- Cosmetics: Its antioxidant properties may find applications in skincare products aimed at providing protection against oxidative stress .

Studies on leucopelargonidin's interactions include:

- Protein Binding: Research suggests that leucopelargonidin can bind to various proteins, influencing its bioavailability and efficacy.

- Synergistic Effects: When combined with other flavonoids or compounds, leucopelargonidin may exhibit enhanced biological effects due to synergistic interactions.

Leucopelargonidin shares structural similarities with other flavonoids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pelargonidin | C15H11O5 | A colored anthocyanidin known for its strong pigmentation properties. |

| Cyanidin | C15H11O6 | Another anthocyanidin with different color properties; more reactive than leucopelargonidin. |

| Leucocyanidin | C15H14O7 | A leucoanthocyanidin that differs by an additional hydroxyl group. |

| Leucodelphinidin | C15H14O8 | Contains more hydroxyl groups than leucopelargonidin, enhancing its reactivity. |

| Kaempferol | C15H10O7 | A flavonol that exhibits different biological activities compared to leucoanthocyanidins. |

Leucopelargonidin is unique due to its specific hydroxyl group arrangement and its role as a precursor in the synthesis of pelargonidin. Its distinct reactivity patterns set it apart from both colored anthocyanidins and other leucoanthocyanidins, making it an interesting subject for further research in both chemistry and pharmacology .